REACTION_CXSMILES
|
[CH2:1]([OH:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[C:18](Cl)(=[O:21])[CH:19]=[CH2:20]>C1C=CC=CC=1>[CH2:1]([O:17][C:18](=[O:21])[CH:19]=[CH2:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by roto-evaporation and room temperature water bath
|
Type
|
DISSOLUTION
|
Details
|
The product was redissolved
|
Type
|
EXTRACTION
|
Details
|
100 ml of diethyl ether and extracted five times with an equal volume of 10% NaHCO3 in a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The ether fraction was isolated
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by roto-evaporation at room temperature
|
Type
|
CUSTOM
|
Details
|
drying in a room temperature oven
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)OC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |